7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazolo-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the desired compound in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation not only reduces reaction times but also enhances product yields, making it a preferred method for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as NaOCl or MnO2.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, Pb(OAc)4
Reduction: NaBH4
Substitution: Various nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain enzymes, such as CDK2, by binding to the active site and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar structural features and biological properties.
Uniqueness
What sets 7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a potent enzyme inhibitor and its diverse range of applications in various fields highlight its significance in scientific research .
Properties
Molecular Formula |
C6H8N6 |
---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C6H8N6/c7-3-4-1-2-9-6-10-5(8)11-12(4)6/h1-2H,3,7H2,(H2,8,11) |
InChI Key |
FEGXRGQLTDJNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)N=C1)CN |
Origin of Product |
United States |
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